4R-Hydroxy Zolmitriptan
Description
Properties
Molecular Formula |
C₁₆H₂₁N₃O₃ |
|---|---|
Molecular Weight |
303.36 |
Synonyms |
(R)-4-((R)-(3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)(hydroxy)methyl)oxazolidin-2-one |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways and Metabolic Fate of 4r Hydroxy Zolmitriptan
Enzymatic Formation of 4R-Hydroxy Zolmitriptan (B1197) from Parent Compound
Detailed studies specifically identifying the enzymatic pathways leading to the formation of 4R-Hydroxy Zolmitriptan are limited. However, based on the general principles of drug metabolism, its formation would involve a hydroxylation reaction.
Beyond the CYP450 family, other Phase I metabolizing enzymes can be involved in drug metabolism. However, there is no current scientific literature to suggest the involvement of other specific Phase I enzymes in the formation of this compound.
The designation "4R" indicates a specific stereochemical configuration at the 4th position of the molecule. This implies that the enzymatic hydroxylation process would need to be stereoselective. While the metabolism of zolmitriptan has been shown to be enantioselective in rat liver microsomes, researchgate.net and stereoselectivity has been observed in the transport of zolmitriptan by organic cation transporters OCT2 and OCT3, nih.gov specific research detailing the stereoselective biotransformation leading to the 4R-hydroxy configuration of a zolmitriptan metabolite is not available.
Downstream Metabolic Transformations of this compound
Information regarding the subsequent metabolic fate of this compound is not present in the available scientific literature. The following sections are based on general principles of Phase II metabolism for hydroxylated drug metabolites.
Hydroxylated metabolites of drugs are often substrates for Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion from the body. It is therefore conceivable that this compound, if formed, could undergo glucuronidation or sulfation. However, no specific studies have been published to confirm these pathways for this particular compound.
As the downstream metabolic pathways of this compound have not been elucidated, there is no information available to identify any secondary metabolites that may be derived from it.
In Vitro Models for Studying this compound Biotransformation
The investigation of the biotransformation of a xenobiotic, such as the potential hydroxylation of zolmitriptan to form this compound, relies on various in vitro systems that simulate the metabolic processes occurring in the liver. These models are crucial for identifying metabolic pathways, elucidating the enzymes involved, and predicting potential drug-drug interactions. The primary in vitro models used for studying the metabolism of zolmitriptan, and by extension, the formation of its hydroxylated metabolites, include liver microsomal and hepatocyte incubation systems, as well as recombinant enzyme expression systems.
Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Studies utilizing rat hepatic microsomes have been instrumental in understanding the metabolism of zolmitriptan. nih.govnih.gov These systems allow for the investigation of phase I metabolic reactions, such as oxidation, which would include hydroxylation.
In these experimental setups, zolmitriptan is incubated with liver microsomes in the presence of necessary cofactors like NADPH. The reaction mixture is then analyzed to identify and quantify the metabolites formed. Research on zolmitriptan in rat liver microsomes has successfully identified the formation of its major active metabolite, N-desmethylzolmitriptan. nih.gov While these studies have focused on the primary metabolic pathways, they represent the appropriate model to investigate the potential formation of minor metabolites like this compound. Rat hepatic microsomes are considered a reasonable model for studying zolmitriptan metabolism, although some differences in the profile of minor, inactive metabolites compared to human hepatic microsomes have been noted. nih.gov
Hepatocytes, which are the primary cells of the liver, offer a more comprehensive in vitro model as they contain a full complement of both phase I and phase II metabolic enzymes. Incubations with primary hepatocytes can provide a more complete picture of a drug's metabolic fate. Studies with rat primary hepatocytes have been used to investigate the metabolic activation of zolmitriptan. researchgate.net These systems would be essential for studying the complete metabolic pathway of this compound, including its potential formation and any subsequent conjugation reactions.
| In Vitro Model | Description | Application in Zolmitriptan Metabolism Studies | Key Findings for Zolmitriptan |
|---|---|---|---|
| Rat Hepatic Microsomes | Subcellular fractions containing phase I metabolizing enzymes (e.g., CYPs). | Investigation of enzyme kinetics and drug interactions. nih.gov | Identification of N-demethylation as a metabolic pathway. nih.gov |
| Rat Primary Hepatocytes | Intact liver cells containing both phase I and phase II enzymes. | Studying metabolic activation and cytotoxicity. researchgate.net | Demonstrated the formation of zolmitriptan-derived conjugates. researchgate.net |
To pinpoint the specific enzymes responsible for a particular metabolic reaction, recombinant enzyme expression systems are invaluable. These systems involve the expression of a single human drug-metabolizing enzyme, such as a specific CYP isozyme, in a host cell line (e.g., insect cells or bacteria). By incubating the drug with a panel of these recombinant enzymes, the contribution of each enzyme to the drug's metabolism can be determined.
For zolmitriptan, studies with recombinant P450 enzymes have been crucial in identifying the specific CYP isozymes involved in its metabolism. researchgate.net For instance, such studies could definitively determine which CYP enzyme or enzymes are responsible for the hydroxylation of zolmitriptan to form this compound. Research has shown that CYP2D6 is the predominant enzyme responsible for the metabolic activation of zolmitriptan in these systems. researchgate.netbohrium.com
Comparative Metabolism Studies of Zolmitriptan Enantiomers (e.g., 4R-Hydroxy vs. 4S-Hydroxy Zolmitriptan)
A thorough review of the scientific literature reveals a lack of specific studies on the comparative metabolism of this compound and 4S-Hydroxy Zolmitriptan. The hydroxylation of zolmitriptan appears to be a minor metabolic pathway, and as such, detailed characterization of the resulting hydroxylated enantiomers is not available in published research.
However, studies on the parent compound, zolmitriptan, have shown that its metabolism is enantioselective. Research conducted on rat liver microsomes indicated a significant difference in the disposition of the S- and R-enantiomers of zolmitriptan. nih.gov The findings suggested that the metabolic process favors the S-form of zolmitriptan. nih.gov This enantioselective metabolism of the parent drug suggests that if hydroxylation does occur, it would also likely be a stereoselective process, potentially leading to different rates of formation and subsequent metabolism of this compound and 4S-Hydroxy Zolmitriptan. Without direct experimental data, any discussion on the comparative metabolism of these specific hydroxylated metabolites would be speculative.
Advanced Analytical Methodologies for Characterization and Quantification of 4r Hydroxy Zolmitriptan
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating 4R-Hydroxy Zolmitriptan (B1197) from its (S)-enantiomer and other related substances. The development of robust and validated methods is essential for quality control in both bulk drug substances and final pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Zolmitriptan and its impurities. ijpsr.com Method development for quantifying impurities like 4R-Hydroxy Zolmitriptan typically involves a reversed-phase (RP) approach. asianpubs.org These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. walshmedicalmedia.commedcraveonline.com
A typical RP-HPLC method employs a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. asianpubs.orgijpcbs.com Detection is commonly performed using a UV detector at a wavelength where Zolmitriptan exhibits maximum absorbance, such as 225 nm. asianpubs.orgijpcbs.com The goal is to achieve adequate resolution between the main Zolmitriptan peak and all potential impurities, including the 4R-enantiomer, although chiral chromatography is required for the latter's baseline separation. A gradient, reversed-phase LC method was developed for the quantitative determination of zolmitriptan and its related substances in bulk drugs. nih.gov
Table 1: Examples of Validated RP-HPLC Methods for Zolmitriptan Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Source |
|---|---|---|---|---|---|
| SYMMETRY C18 (3.5µm, 2.1x50mm) | Acetonitrile: water (70:30 v/v) | 0.2 | 225 | 1.04 | ijpcbs.com |
| X-Terra RP C-18 (5µm, 150mm × 4.6mm) | Phosphate buffer: acetonitrile: methanol (B129727) (65:15:20 v/v) | 1.0 | 225 | 4.278 | asianpubs.org |
| C18 Column | Methanol: water (75:25 v/v), pH 3 | 1.0 | 222 | 3.6 | walshmedicalmedia.com |
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in significantly improved resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. For complex samples containing multiple closely eluting impurities, UPLC can provide superior separation efficiency, which is critical for the accurate quantification of trace-level substances like this compound. The use of hyphenated techniques such as UPLC-MS is among the reported analytical methods for Zolmitriptan determination. ijpsr.com
Since this compound is the enantiomer of Zolmitriptan, its separation requires a chiral environment. Chiral chromatography is the definitive method for determining the enantiomeric purity of Zolmitriptan. These methods typically use a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.
A validated chiral HPLC method has been developed for the determination of Zolmitriptan and its (R)-enantiomer. nih.gov This method utilized a Chiralpak AD-H column with a normal phase mobile system. nih.gov The presence of diethylamine (B46881) in the mobile phase was found to be crucial for achieving effective chromatographic resolution between the enantiomers. nih.gov For this method, the limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer were established at 100 ng/ml and 250 ng/ml, respectively. nih.gov
The European Pharmacopoeia (Ph. Eur.) monograph for Zolmitriptan specifies a chiral chromatography method for enantiomeric purity, where this compound is referred to as Impurity A. windows.net This method ensures that the level of the unwanted enantiomer is strictly controlled.
Table 2: Chiral HPLC Method for Zolmitriptan Enantiomeric Purity (Ph. Eur. Monograph 2737)
| Parameter | Condition |
|---|---|
| Column | Lux 5 µm Amylose-1 (250 x 4.6 mm) |
| Mobile Phase | Diethylamine/ 2-propanol/ methanol/ heptane (B126788) (0.1/10/15/75, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 285 nm |
| System Suitability | Resolution between Zolmitriptan and Impurity A (this compound) must be ≥ 2.0 |
Source: windows.net
Mass Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography, it provides an unparalleled level of selectivity and sensitivity for identifying and quantifying compounds, even at trace levels in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis due to its high selectivity and sensitivity. ijpsr.com This technique is particularly valuable for quantifying low levels of impurities or for determining compound concentrations in biological fluids. nih.govresearchgate.net In an LC-MS/MS system, the LC separates the compounds, which are then ionized (commonly by electrospray ionization, ESI) and introduced into the mass spectrometer. nih.gov
For quantification, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the target analyte is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the compound of interest, providing exceptional selectivity and minimizing interference from other matrix components. For Zolmitriptan, the protonated precursor ion is observed at m/z 288, which can fragment to produce a characteristic product ion at m/z 58. researchgate.net Methods based on LC-MS/MS have been developed that can detect Zolmitriptan at levels as low as 100 pg/mL. nih.gov
Table 3: Example LC-MS/MS Parameters for Zolmitriptan Analysis
| Parameter | Condition | Source |
|---|---|---|
| LC Column | Symmetry C18 (3.5 µm, 2.1 × 50 mm) | researchgate.net |
| Mobile Phase | Acetonitrile-Water-Formic acid (70:30:0.1) | researchgate.net |
| Ionization Mode | Positive Ion Electrospray (ESI) | nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) / Selected Ion Monitoring (SIM) | nih.govresearchgate.net |
| Precursor Ion [M+H]⁺ (m/z) | 288 | researchgate.net |
| Product Ion (m/z) | 58 | researchgate.net |
| Limit of Quantification (LOQ) | 0.05 ng/mL | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This capability allows for the determination of a compound's elemental formula. While LC-MS/MS is superior for quantification, HRMS is invaluable for structural elucidation and confirmation of identity, especially for unknown impurities or metabolites.
For this compound, which has the same chemical formula as Zolmitriptan (C₁₆H₂₁N₃O₂), HRMS can confirm its identity by measuring its mass with high precision. nih.gov The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is 288.1707 Da. An HRMS instrument can measure this mass experimentally with very high accuracy, distinguishing it from other potential impurities that might have the same nominal mass but a different elemental composition. This makes HRMS a powerful tool for definitive identification in analytical and research settings.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation
The differentiation of isomers, which have identical mass-to-charge (m/z) ratios, presents a significant challenge for conventional mass spectrometry (MS). polyu.edu.hk Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation, resolving ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. polyu.edu.hknih.gov This technique is a powerful tool for distinguishing between isomers that are otherwise indistinguishable by MS alone. polyu.edu.hknih.gov
Different IMS-MS techniques, including Drift-Time IMS (DTIMS), Traveling-Wave IMS (TWIMS), and Field Asymmetric IMS (FAIMS), can be employed for isomeric separation. polyu.edu.hkchromatographyonline.com The separation is based on the different collision cross-sections (CCS) of the isomers; molecules with a more compact structure will travel faster through the drift tube than more elongated isomers. polyu.edu.hk
In the context of this compound, IMS-MS would be a highly effective methodology for differentiating it from its diastereomer, 4S-Hydroxy Zolmitriptan. As stereoisomers, these compounds possess distinct three-dimensional structures, which would result in different CCS values, enabling their separation and individual quantification. This capability is crucial, as the pharmacological and toxicological profiles of stereoisomers can differ significantly. sciex.com The coupling of IMS with MS allows for the resolution of these isobaric ions, providing a more comprehensive analytical profile. polyu.edu.hk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous structural elucidation of organic compounds, including pharmaceutical metabolites. mdpi.com It provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the precise determination of molecular structure, connectivity, and stereochemistry. mdpi.comcore.ac.uk
For the definitive structural confirmation of this compound, a suite of NMR experiments would be employed.
¹H NMR: One-dimensional proton NMR provides information on the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants of protons, which is foundational for initial structural identification. mdpi.com
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. In the analysis of Zolmitriptan isomers, the absence or shift of a specific carbon signal can confirm the position of substitution on a phenyl ring.
2D NMR Techniques: Two-dimensional experiments are essential for establishing the complete structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different molecular fragments.
These NMR techniques were successfully used to identify and characterize four novel isomeric process-related impurities of Zolmitriptan, confirming the exact substitution patterns on the indole (B1671886) ring. A similar comprehensive NMR analysis would be applied to this compound to confirm the position of the hydroxyl group and, crucially, the R-configuration at the chiral center of the oxazolidinone ring.
Sample Preparation Strategies for Diverse Research Matrices (e.g., in vitro incubation mixtures, animal tissue extracts)
The accurate quantification of this compound in complex biological matrices requires effective sample preparation to remove interfering substances and concentrate the analyte before analysis. The choice of strategy depends on the specific matrix.
In Vitro Incubation Mixtures: For samples from microsomal incubations, a common method is protein precipitation. This involves adding a solvent like methanol to the sample to denature and precipitate proteins, which are then removed by centrifugation. ekb.eg The resulting supernatant, containing the analyte, can be directly injected or further concentrated.
Animal Tissue Extracts: Analyzing drug concentrations in tissues, such as the brain, is critical for pharmacokinetic studies. nih.gov A typical procedure involves homogenizing the tissue sample, followed by an extraction technique to isolate the analyte. Liquid-liquid extraction (LLE) is a robust method. For instance, in the analysis of Zolmitriptan in plasma, methyl tert-butyl ether (MTBE) was used as the extraction solvent after basifying the sample with sodium hydroxide (B78521). nih.gov The organic phase is then separated, evaporated, and the residue is reconstituted in the mobile phase for analysis. nih.gov
The following table summarizes common sample preparation techniques used for Zolmitriptan and its metabolites in various research matrices.
| Matrix | Preparation Technique | Key Steps | Analytical Method |
| Human Plasma | Protein Precipitation | Spiked plasma samples are treated to precipitate proteins, followed by analysis of the supernatant. ekb.eg | Spectrofluorometry |
| Rat Plasma | Liquid-Liquid Extraction (LLE) | Plasma is basified with NaOH, extracted with MTBE, evaporated, and reconstituted. nih.gov | HPLC |
| Rat Brain Tissue | Homogenization & Extraction | Brain tissue is homogenized, and the drug is extracted for analysis. nih.govresearchgate.net | LC-MS |
These preparation strategies are designed to ensure consistent and reproducible recovery of the analyte from the matrix, which is essential for accurate and reliable quantification. nih.govresearchgate.net
Quality Control and Reference Standard Applications of this compound
In pharmaceutical manufacturing and analysis, reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and strength of a drug substance and its formulations. avantorsciences.com this compound, as a potential metabolite and stereoisomer, plays a critical role in quality control (QC).
The (S)-isomer of Zolmitriptan is the pharmacologically active agent, while the (R)-isomer can be considered a toxic impurity. sciex.com Regulatory bodies like the United States Pharmacopeia (USP) set strict limits on the presence of such impurities. sciex.comphenomenex.com Therefore, an accurate and robust method is required to evaluate the enantiomeric purity of Zolmitriptan and to detect and quantify any related impurities. sciex.com
The primary applications of this compound as a reference standard include:
Impurity Profiling: Used to develop and validate analytical methods (e.g., HPLC, CZE) to detect and quantify its presence as an impurity in Zolmitriptan or its active (S)-isomer metabolites. sciex.comnih.gov
Method Validation: Essential for assessing the specificity of analytical methods, ensuring the method can distinguish the main compound from its related substances. nih.gov
Stability Studies: Helps in identifying and quantifying degradants that may form under various stress conditions. nih.gov
Metabolite Identification: Serves as a definitive standard to confirm the identity of metabolites found in in vitro or in vivo studies.
The availability of well-characterized reference standards for Zolmitriptan-related compounds is crucial for ensuring that pharmaceutical products meet the required quality and safety standards. avantorsciences.comsynzeal.com
Molecular Interactions and Preclinical Pharmacological Profiles of 4r Hydroxy Zolmitriptan
Cellular Signaling Pathway Modulation by 4R-Hydroxy Zolmitriptan (B1197)
As a 5-HT1B/1D receptor agonist, N-desmethyl-zolmitriptan modulates cellular signaling through its interaction with G-protein coupled receptors (GPCRs).
The 5-HT1B and 5-HT1D receptors are coupled to inhibitory G-proteins (Gi/Go). Agonist binding to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
While specific quantitative data from cAMP inhibition assays for N-desmethyl-zolmitriptan were not detailed in the available literature, its functional activity as a potent agonist has been demonstrated through downstream physiological responses. In studies using isolated human cerebral arteries, N-desmethyl-zolmitriptan induced vasoconstriction with an EC50 value of 100 nM. caymanchem.comtargetmol.com This contractile response is a well-established consequence of 5-HT1B receptor activation and subsequent G-protein-mediated signaling cascades. caymanchem.com
Detailed research findings specifically investigating the receptor internalization and desensitization kinetics following exposure to N-desmethyl-zolmitriptan are not available in the reviewed scientific literature. This area remains a subject for potential future investigation to fully characterize the long-term cellular response to this active metabolite.
In Vitro Functional Pharmacological Activity in Relevant Biological Systems
N-desmethyl zolmitriptan (183C91) demonstrates potent agonist activity at 5-HT1B receptors, which are known to mediate vasoconstriction in cranial arteries. In vitro studies using isolated human cerebral arteries have confirmed this activity. These tissue bath experiments showed that N-desmethyl zolmitriptan induces arterial contraction with a reported EC50 value of 100 nM, quantifying its potency in mediating vasoconstriction in these relevant vessels. caymanchem.com
Further preclinical data from studies in anesthetized dogs provide a comparative perspective on its potency relative to the parent compound. In these models, 183C91 produced a dose-related, long-lasting decrease in carotid arterial conductance. The effective dose to produce 50% of the maximum effect (ED50) was found to be 0.52 µg/kg for 183C91, indicating it is approximately six times more potent than zolmitriptan (ED50 3.3 µg/kg) in this assay.
| Assay Type | Biological System | Compound | Parameter | Value | Relative Potency Note |
|---|---|---|---|---|---|
| Isolated Tissue Bath | Human Cerebral Artery | N-desmethyl zolmitriptan | EC50 (Contraction) | 100 nM | N/A |
| In Vivo Hemodynamics | Anesthetized Dog (Carotid Artery) | N-desmethyl zolmitriptan (183C91) | ED50 (Conductance Decrease) | 0.52 µg/kg | ~6x more potent than Zolmitriptan |
| In Vivo Hemodynamics | Anesthetized Dog (Carotid Artery) | Zolmitriptan | ED50 (Conductance Decrease) | 3.3 µg/kg |
While the parent compound, zolmitriptan, has been shown in electrophysiological experiments to inhibit the excitability of cells in the trigeminal nucleus caudalis (TNC) after systemic administration, specific studies focusing solely on the direct effects of its active metabolite, N-desmethyl zolmitriptan, on neuronal excitability in the TNC using brain slice or primary cell culture preparations were not identified in the reviewed literature. nih.gov Given that N-desmethyl zolmitriptan exhibits high affinity for 5-HT1D receptors, which are localized in the TNC, it is mechanistically plausible that it contributes to the central neuronal inhibitory effects of the parent drug. nih.govfda.gov However, direct experimental evidence from in vitro neuronal preparations is not publicly available.
The mechanism of action for triptans, including zolmitriptan and by extension its active metabolite, involves the inhibition of proinflammatory neuropeptide release from trigeminal nerve endings. nih.gov This action is mediated by agonist activity at presynaptic 5-HT1D receptors. While this mechanism is well-established for the drug class, specific in vitro studies utilizing synaptosomal preparations to directly measure the modulatory effect of N-desmethyl zolmitriptan on neurotransmitter release could not be identified in the available scientific literature.
Synthetic Chemistry and Stereoselective Preparation of 4r Hydroxy Zolmitriptan
Total Synthesis Strategies for 4R-Hydroxy Zolmitriptan (B1197)
Development of Novel Reaction Pathways and Methodologies
There are no published novel reaction pathways or methodologies specifically developed for the synthesis of 4R-Hydroxy Zolmitriptan. Research has predominantly focused on the synthesis of the parent drug, Zolmitriptan, and its other known metabolites.
Optimization of Reaction Conditions for Yield and Purity
Without established synthetic routes, no data exists on the optimization of reaction conditions to improve the yield and purity of this compound.
Asymmetric Synthesis Approaches for Enantiomeric Control
Chiral Catalysis in Hydroxylation Steps
The stereoselective hydroxylation of the C4 position of the oxazolidinone ring in a Zolmitriptan-like scaffold is a challenging synthetic transformation. While chiral catalysis is a powerful tool for introducing stereocenters, no literature describes its application for the synthesis of this compound.
Utilization of Chiral Auxiliaries for Stereoselective Induction
Similarly, the use of chiral auxiliaries to direct the stereoselective formation of the 4R-hydroxy stereocenter in this specific molecule has not been reported.
Process Chemistry and Scale-Up Considerations for this compound Synthesis
Given the lack of a defined synthetic route, any discussion on process chemistry and scale-up considerations for the production of this compound would be purely speculative and without a basis in the current scientific literature.
Purification and Characterization of Synthetic Intermediates and Final Product
The synthesis of this compound, an active metabolite of Zolmitriptan, involves multi-step chemical reactions that necessitate rigorous purification and characterization of both the intermediate compounds and the final active pharmaceutical ingredient (API). The purity of the final product is critical, and as such, various analytical techniques are employed to ensure it meets stringent regulatory specifications.
Purification of intermediates in the synthesis of related compounds like Zolmitriptan often involves conventional techniques such as crystallization, filtration, and extraction. For instance, in a typical synthesis, the intermediate (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one can be purified by adjusting the pH of the reaction mixture, followed by filtration and washing. google.comgoogleapis.com One patented process describes cooling the reaction mixture, filtering to separate impurities, and then treating the filtrate with aqueous sodium hydroxide (B78521) to precipitate the purified intermediate. google.com Recrystallization from solvent mixtures like ethanol-water is also a common method to enhance the purity of both intermediates and the final product. epo.org
For more challenging separations, particularly for removing structurally similar impurities, chromatographic techniques are indispensable. Flash chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) are utilized to isolate and purify reaction byproducts and isomeric impurities from the main compound. The fractions collected are monitored by analytical HPLC to ensure the desired purity is achieved before proceeding to subsequent steps or final product isolation.
Characterization of the synthetic intermediates and the final this compound is accomplished using a suite of spectroscopic and spectrometric methods to confirm the chemical structure and identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR helps in identifying the carbon framework of the molecule. A comparison of the NMR spectra of the synthesized compound with that of known standards or related structures helps in confirming the successful synthesis and identifying any impurities. For example, in the characterization of Zolmitriptan impurities, the presence of additional protons in the aromatic and aliphatic regions of the ¹H NMR spectrum indicated the incorporation of an extra benzyl (B1604629) oxazolidinone moiety.
Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the synthesized compounds. It provides a highly accurate mass-to-charge ratio, which helps in confirming the elemental composition of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For instance, a characteristic peak around 1745 cm⁻¹ can be used to identify the carbonyl group in the oxazolidinone ring of Zolmitriptan, a structural feature also present in this compound. nih.gov
The data obtained from these techniques are collectively used to build a comprehensive profile of the synthesized molecules, ensuring their structural integrity and purity.
| Technique | Purpose | Typical Application in Synthesis |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of compounds | Monitoring reaction progress, isolating impurities, and final purity analysis of this compound. |
| Flash Chromatography | Preparative separation of compounds | Purification of crude reaction mixtures to isolate intermediates and the final product. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | Verifying the chemical structure of intermediates and the final product by analyzing the chemical shifts and coupling constants. |
| Mass Spectrometry (MS) | Molecular weight determination | Confirming the molecular formula of the synthesized compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Identifying key functional groups (e.g., C=O, N-H) in the molecular structure. nih.gov |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For this compound, which is an active metabolite of the antimigraine drug Zolmitriptan, SAR studies would aim to understand how modifications to its chemical structure affect its affinity and selectivity for serotonin (B10506) receptors, particularly the 5-HT1B and 5-HT1D subtypes. drugbank.comnih.gov Derivatization, the process of chemically modifying a molecule, is the primary tool for conducting these studies.
While specific SAR studies on this compound are not extensively detailed in the public domain, the strategies can be inferred from the development of Zolmitriptan and other second-generation triptans. nih.gov The goal of these derivatization strategies is often to improve properties like receptor binding affinity, metabolic stability, and pharmacokinetic profiles.
Key areas for derivatization on the this compound scaffold would likely include:
The Indole (B1671886) Moiety: The indole ring is a critical pharmacophore for binding to serotonin receptors. Modifications at various positions of the indole nucleus could be explored. For example, substitution at the N1-position or other positions on the benzene (B151609) ring portion of the indole could influence electronic properties and steric interactions within the receptor binding pocket.
The Dimethylaminoethyl Side Chain: This side chain at the 3-position of the indole is crucial for receptor interaction. Altering the length of the alkyl chain, the nature of the terminal amino group (e.g., converting it to other alkylamines or cyclic amines), or introducing substituents on the ethyl chain could significantly impact potency and selectivity. researchgate.net The synthesis of N-desmethyl analogues of triptans is a known metabolic pathway and a target for synthetic exploration. researchgate.net
The Oxazolidinone Ring: The (4R)-hydroxy modification already represents a change from the parent drug, Zolmitriptan. Further derivatization of the oxazolidinone ring, such as altering the substituents or even replacing the ring with other heterocyclic systems, could be investigated to explore the steric and electronic requirements at this part of the molecule. researchgate.net The design of novel 5-substituted tryptamines with different heterocyclic moieties has been a strategy to probe the requirements of 5-HT1D and other receptors. researchgate.net
The synthesis of a library of these analogues would be followed by in vitro and in vivo testing to determine their pharmacological activity. This systematic approach allows researchers to deduce which structural features are essential for the desired therapeutic effect.
| Position of Derivatization | Potential Modification Strategy | Objective of Modification |
| Indole Ring (Positions N1, 4, 6, 7) | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups). | To probe electronic and steric effects on receptor binding and to potentially block metabolic pathways. |
| C3-Side Chain (N,N-dimethylaminoethyl) | Variation of alkyl chain length; substitution on the ethyl group; replacement of dimethylamino with other amines (e.g., methylamino, pyrrolidinyl). | To optimize interactions with the receptor and modulate pharmacokinetic properties. researchgate.net |
| C5-Substituent (Oxazolidinone ring) | Modification or replacement of the oxazolidinone ring with other bioisosteric groups (e.g., hydantoin). | To explore the steric and electrostatic requirements of the receptor at this position and improve drug-like properties. researchgate.net |
| C4-Hydroxy Group | Esterification or etherification of the hydroxyl group. | To create prodrugs with altered solubility or pharmacokinetic profiles. |
By systematically applying these derivatization strategies, a deeper understanding of the SAR for this compound analogues can be achieved, potentially leading to the discovery of new drug candidates with improved therapeutic profiles for the treatment of migraines.
Computational and Theoretical Investigations of 4r Hydroxy Zolmitriptan
Molecular Modeling and Docking Simulations for Receptor Interactions
Molecular modeling and docking simulations are powerful tools to predict how a ligand, such as 4R-Hydroxy Zolmitriptan (B1197), might bind to its target receptor. These methods are crucial for understanding the initial molecular recognition events that trigger a biological response.
Zolmitriptan is a selective agonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors. drugbank.comnih.govnih.govnih.gov It is highly probable that 4R-Hydroxy Zolmitriptan also targets these receptors. Molecular docking simulations can be employed to predict the binding mode and estimate the binding affinity of this compound to these serotonin receptor subtypes.
The process would involve:
Homology Modeling: As the crystal structures of all serotonin receptor subtypes are not available, homology modeling would be used to build a three-dimensional model of the target receptor based on the known structure of a similar protein.
Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its most stable conformation.
Docking Simulation: A docking algorithm would then be used to place the ligand into the binding site of the receptor, exploring various possible orientations and conformations. The best poses would be scored based on a scoring function that estimates the binding free energy.
These simulations would likely show that the tryptamine (B22526) core of this compound forms key interactions with conserved residues in the binding pocket of the 5-HT1B/1D receptors, similar to other tryptamines. The introduction of a hydroxyl group at the 4R position of the oxazolidinone ring could potentially lead to the formation of additional hydrogen bonds with the receptor, which might influence its binding affinity and selectivity.
| Computational Step | Description | Expected Outcome for this compound |
|---|---|---|
| Receptor Modeling | Building a 3D model of the 5-HT1B and 5-HT1D receptors, often using homology modeling based on existing crystal structures of related GPCRs. | Generation of reliable 3D structures of the serotonin receptors for docking studies. |
| Ligand Preparation | Generating the 3D structure of this compound and optimizing its geometry and charge distribution. | A low-energy conformation of the molecule ready for docking. |
| Molecular Docking | Placing the ligand into the receptor's binding site to predict the preferred binding pose and estimate the binding affinity. | Prediction of key interactions (e.g., hydrogen bonds, hydrophobic interactions) and a ranked list of potential binding modes with associated binding scores. |
Zolmitriptan is a chiral molecule, and it is marketed as the (S)-enantiomer. Studies on the transport of Zolmitriptan have indicated that the (S)-enantiomer may have a moderately higher binding affinity for the 5-HT1D receptor compared to the (R)-enantiomer. The hydroxylation at the 4-position of the oxazolidinone ring introduces another chiral center, leading to diastereomers.
Molecular docking can be instrumental in analyzing the stereoselective binding differences between the (4R)- and (4S)-hydroxy enantiomers of Zolmitriptan. By docking both enantiomers into the serotonin receptor models, researchers can compare their binding poses and scores. It is plausible that the different spatial arrangement of the hydroxyl group in the two enantiomers would lead to distinct interactions with the receptor, resulting in different binding affinities and potentially different pharmacological activities. For instance, one enantiomer might be able to form a favorable hydrogen bond that is not possible for the other.
Molecular Dynamics Simulations to Explore Ligand-Receptor Conformations
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. An MD simulation of the this compound-serotonin receptor complex would allow researchers to observe how the ligand and receptor move and adapt to each other.
Key insights from MD simulations would include:
Conformational Stability: Assessing the stability of the binding pose predicted by docking.
Ligand-Induced Conformational Changes: Observing how the binding of this compound might alter the conformation of the receptor, which is crucial for its activation or inactivation.
Role of Water Molecules: Understanding the role of water molecules in mediating the interaction between the ligand and the receptor.
For tryptamine derivatives at serotonin receptors, MD simulations have been used to study the conformational changes that lead to receptor activation. mdpi.comnih.gov A similar approach for this compound could reveal the specific structural rearrangements it induces in the 5-HT1B/1D receptors.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic properties of a molecule. For this compound, these calculations can be used to:
Determine the 3D structure and conformation: By finding the lowest energy geometry.
Calculate the distribution of electronic charge: To identify regions of the molecule that are likely to be involved in electrostatic interactions.
Predict the molecule's reactivity: By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Studies on indole (B1671886) derivatives, the core structure of tryptamines, have utilized quantum chemical calculations to understand their electronic structure and reactivity. acs.orgnih.govfigshare.comresearchgate.net Applying these methods to this compound would provide a fundamental understanding of its chemical properties, which can be correlated with its biological activity.
| Property | Description | Relevance to this compound |
|---|---|---|
| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms in the molecule. | Provides the most stable conformation for use in docking and other computational studies. |
| Electrostatic Potential | The distribution of positive and negative charge on the surface of the molecule. | Identifies regions that are likely to participate in electrostatic interactions with the receptor. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of the molecule's chemical reactivity and stability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound is not available, such a model could be developed using a dataset of tryptamine derivatives with known affinities for serotonin receptors.
The development of a QSAR model would involve:
Data Collection: Gathering a set of tryptamine derivatives with their experimentally determined binding affinities for 5-HT1B/1D receptors.
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound that describe their structural, electronic, and physicochemical properties.
Model Building: Using statistical methods to build a model that correlates the descriptors with the biological activity.
Model Validation: Testing the predictive power of the model on a set of compounds not used in the model building process.
Once a validated QSAR model is established, it could be used to predict the pharmacological activity of this compound based on its calculated molecular descriptors.
In Silico Prediction of Metabolic Soft Spots and Enzyme Substrate Specificity
Zolmitriptan is known to be metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. nih.govresearchgate.netnih.govbohrium.com In silico tools can be used to predict the metabolic fate of this compound. These tools use various approaches, including rule-based systems and machine learning models, to identify potential sites of metabolism ("soft spots") on the molecule.
For this compound, these predictions could help to:
Identify which enzymes are likely to be involved in its further metabolism.
Predict the formation of subsequent metabolites.
Assess the potential for drug-drug interactions.
Given that hydroxylation has already occurred to form this compound, in silico tools might predict further metabolism at other sites, such as N-demethylation or oxidation of the indole ring. These predictions can guide further experimental studies on the metabolism and potential toxicity of this compound.
Contribution of 4r Hydroxy Zolmitriptan to Fundamental Research in Drug Metabolism and Pharmacology
Advancing Understanding of Stereoselective Drug Metabolism and its Implications
There is no available research to suggest that 4R-Hydroxy Zolmitriptan (B1197) plays a role in advancing the understanding of stereoselective drug metabolism. Studies on Zolmitriptan's metabolism have not identified a hydroxylated metabolite that would necessitate an investigation into its stereoselective formation.
Utility of 4R-Hydroxy Zolmitriptan as a Mechanistic Probe in Receptor Biology
There is no literature to support the use of this compound as a mechanistic probe in receptor biology. The pharmacological characterization of Zolmitriptan and its primary active metabolite, N-desmethylzolmitriptan, at serotonin (B10506) receptors is extensive, but this does not extend to any hydroxylated forms.
Development of this compound as a Biomarker for Metabolic Phenotyping in Preclinical Studies
The development of a compound as a biomarker requires it to be a consistently formed and measurable product of metabolism. As there is no evidence of the formation of this compound in preclinical studies of Zolmitriptan, it has not been developed or utilized as a biomarker for metabolic phenotyping.
Future Research Directions and Translational Perspectives for 4r Hydroxy Zolmitriptan
Exploration of Undiscovered Molecular Targets and Off-Target Interactions in Preclinical Models
While the primary mechanism of Zolmitriptan (B1197) involves agonism at 5-HT1B/1D receptors, the full receptor binding profile and functional activity of its metabolites, including 4R-Hydroxy Zolmitriptan, have not been exhaustively detailed. Future preclinical research should prioritize a systematic exploration of its molecular interactions beyond the established targets of the parent compound.
Detailed receptor screening assays are a fundamental first step. A comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and transporters should be utilized to identify potential new targets. This is critical as even subtle differences in structure between the parent drug and its metabolite can lead to significant changes in receptor affinity and selectivity. For instance, the active N-desmethyl metabolite of Zolmitriptan exhibits a 2- to 6-fold greater potency at 5-HT1B/1D receptors than Zolmitriptan itself, highlighting how metabolic changes can alter pharmacological activity.
Furthermore, investigating off-target interactions is essential. These interactions could contribute to either the therapeutic profile or unforeseen side effects. Preclinical models, such as cell-based functional assays and in vivo animal studies, can elucidate the physiological consequences of any newly identified molecular interactions.
Table 1: Proposed Molecular Targets for Preclinical Investigation of this compound
| Target Class | Specific Examples | Rationale |
|---|---|---|
| Serotonin (B10506) (5-HT) Receptors | 5-HT1A, 5-HT1F, 5-HT2A/2C, 5-HT7 | Assess selectivity profile compared to Zolmitriptan and its N-desmethyl metabolite. |
| Other GPCRs | Adrenergic, Dopaminergic, Histaminergic Receptors | Identify potential for cross-reactivity and off-target effects common in amine-containing structures. |
| Ion Channels | Voltage-gated calcium or potassium channels | Explore potential modulation of neuronal excitability independent of 5-HT agonism. |
| Enzyme Systems | Monoamine Oxidase (MAO), Cytochrome P450 | Determine if the metabolite itself is a substrate or inhibitor of key drug-metabolizing enzymes. |
Application of Advanced In Vitro Systems (e.g., organ-on-a-chip, 3D cell cultures) for Metabolic and Pharmacological Studies
Traditional 2D cell cultures and animal models have limitations in fully replicating human-specific metabolism and complex tissue microenvironments. Advanced in vitro systems offer a more physiologically relevant platform for studying the metabolic and pharmacological profile of compounds like this compound.
Organ-on-a-chip (OOC) technology, particularly liver-on-a-chip models, can provide profound insights into the metabolic pathway of Zolmitriptan. These microfluidic devices, which culture human liver cells in a 3D microenvironment with continuous perfusion, can be used to study the rate of formation of this compound from its parent compound and its subsequent metabolic fate. This allows for a more accurate prediction of human hepatic clearance and potential drug-drug interactions.
Development of Novel Analytical Probes and Imaging Agents Incorporating this compound
To understand the in vivo behavior of this compound, the development of specialized analytical tools is necessary. Novel probes and imaging agents would enable researchers to track its distribution, target engagement, and pharmacokinetics in real-time within living organisms.
A key strategy would be the synthesis of a radiolabeled version of this compound for use in Positron Emission Tomography (PET). A PET study using 11C-labeled Zolmitriptan has already demonstrated the rapid absorption and distribution of the parent drug. A similar approach with a labeled this compound (e.g., using Carbon-11 or Fluorine-18) would allow for non-invasive, quantitative imaging of its concentration in the brain and other tissues. This could definitively answer questions about its ability to cross the blood-brain barrier and engage with central targets.
Furthermore, fluorescently labeled analogues of this compound could be developed as probes for in vitro and ex vivo high-resolution microscopy studies, enabling visualization of its binding at a subcellular level.
Table 2: Potential Strategies for Developing this compound Probes
| Probe Type | Label/Tag | Potential Application |
|---|---|---|
| PET Imaging Agent | Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) | In vivo quantification of brain penetration and target occupancy in preclinical animal models and potentially human subjects. |
| Fluorescent Probe | Fluorophores (e.g., FITC, Rhodamine) | In vitro visualization of receptor binding in cell cultures and tissue slices using techniques like confocal microscopy. |
| Biotinylated Probe | Biotin | Affinity-based purification of binding partners and receptor complexes for subsequent identification by mass spectrometry. |
Integration of Omics Technologies (e.g., metabolomics, proteomics) to Elucidate Systemic Impact
The biological effects of a drug metabolite can extend beyond its primary pharmacological target. Omics technologies provide a powerful, unbiased approach to capture the broad systemic impact of this compound.
Metabolomics , the large-scale study of small molecules, can be used to map the metabolic perturbations caused by the compound. By analyzing samples (e.g., plasma, urine, brain tissue) from preclinical models treated with this compound, researchers can identify changes in endogenous metabolic pathways. This could reveal novel mechanisms of action or provide biomarkers of drug exposure and response.
Proteomics , the study of the entire protein complement, can identify changes in protein expression and post-translational modifications in response to the compound. For example, treating neuronal cells with this compound and subsequently performing proteomic analysis could reveal its influence on proteins involved in neuroinflammation, pain signaling, or synaptic plasticity, providing a deeper understanding of its cellular effects.
Design of Next-Generation Analogues Based on this compound's Pharmacological Profile
A thorough characterization of this compound's pharmacological and pharmacokinetic profile can provide a valuable blueprint for the design of new, improved anti-migraine therapeutics. This approach, known as metabolite-based drug design, can lead to compounds with enhanced properties.
For instance, if the hydroxyl group on this compound is found to be critical for a beneficial off-target interaction but is also a primary site for rapid glucuronidation and elimination, medicinal chemists could design analogues where this functional group is stabilized or replaced by a bioisostere. This could lead to a new molecule that retains the desired pharmacological activity but has an improved half-life and bioavailability.
Structure-activity relationship (SAR) studies would be central to this effort. By systematically modifying the structure of this compound and evaluating the pharmacological activity of the resulting analogues, a clear picture of the chemical features required for optimal efficacy and safety can be developed.
Table 3: Hypothetical Design Strategies for Next-Generation Analogues
| Structural Modification | Design Goal | Desired Outcome |
|---|---|---|
| Bioisosteric replacement of hydroxyl group | Improve metabolic stability | Increase duration of action and reduce metabolic clearance. |
| Modification of the N,N-dimethylamino group | Enhance blood-brain barrier penetration | Increase central nervous system exposure and target engagement. |
| Constraining the ethylamine (B1201723) side chain | Increase receptor selectivity | Reduce off-target effects by locking the molecule into a more receptor-specific conformation. |
| Scaffold hopping from the indole (B1671886) core | Discover novel intellectual property | Create new chemical entities with distinct properties while retaining key pharmacophoric features. |
Q & A
Q. What analytical methods are recommended for quantifying 4R-Hydroxy Zolmitriptan in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection at 283 nm is widely used due to its linear range (1–10 µg/ml) and precision (RSD <1.4%) . Chemiluminescence methods in Luminal-KMnO₄ systems offer higher sensitivity (LOD: 8.4×10⁻⁸ g/ml) for trace analysis in biological matrices . Researchers should validate methods per ICH guidelines, including specificity, linearity, and accuracy.
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is classified as acutely toxic (oral, dermal, inhalation) and a skin/eye irritant (GHS Category 2). Mandatory precautions include:
- Use of PPE (gloves, goggles, lab coats) .
- Work in fume hoods to avoid inhalation .
- Immediate decontamination with soap/water for skin exposure . Toxicity data (e.g., TDLO: 6 mg/kg in humans) should inform risk assessments for in vivo studies .
Q. How does the pharmacokinetic profile of this compound influence experimental design?
Its oral bioavailability (~40%) and first-pass metabolism necessitate alternative delivery routes (e.g., nasal) to enhance systemic exposure . In vitro assays should account for plasma protein binding and metabolic stability using liver microsomes. Calibration curves must cover physiologically relevant concentrations (1–10 µg/ml) .
Advanced Research Questions
Q. What experimental design strategies optimize this compound-loaded nanoparticle formulations?
A 2³ factorial design is effective for optimizing parameters such as surfactant type (e.g., Span® 80), fatty acid ratio (e.g., stearic acid), and cholesterol content. Critical responses include entrapment efficiency (>90%), particle size (<150 nm), and zeta potential (<−55 mV) for nasal targeting . ANOVA and paired t-tests (α=0.05) validate statistical significance .
Q. How can researchers resolve contradictions in toxicological data for this compound?
Discrepancies between acute toxicity (e.g., TDLO in humans) and chronic effects (understudied) require:
- Dose-response studies in multiple species (rats, zebrafish).
- Mechanistic assays (e.g., genotoxicity via Ames test).
- Meta-analysis of existing data (e.g., RTECS entries) to identify knowledge gaps .
Q. What methodologies validate the brain-targeting efficiency of intranasal this compound formulations?
Radiolabeling (e.g., 99mTc) combined with gamma scintigraphy quantifies brain biodistribution in murine models. Key metrics include:
- Drug targeting efficiency (%DTE) and direct transport (%DTP) .
- Comparative pharmacokinetics (AUCbrain/AUCplasma) against intravenous administration . Statistical tools like GraphPad Prism (ANOVA, t-tests) ensure robust data interpretation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
